An In-depth Technical Guide to 1-(4-Ethoxyphenyl)imidazolidin-2-one: Physicochemical Properties, Chemical Structure, and Synthetic Strategy
An In-depth Technical Guide to 1-(4-Ethoxyphenyl)imidazolidin-2-one: Physicochemical Properties, Chemical Structure, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Ethoxyphenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes foundational chemical principles with predictive methodologies and data from closely related analogues to offer a robust profile. It covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic protocol, and expected analytical characteristics. This document aims to serve as a valuable resource for researchers, facilitating further investigation and application of this and related N-aryl imidazolidin-2-ones.
Introduction: The Imidazolidin-2-one Scaffold
The imidazolidin-2-one ring system is a prevalent motif in a wide array of biologically active compounds and functional materials.[1][2] As a cyclic urea, its structural rigidity and capacity for hydrogen bonding contribute to its ability to interact with biological targets. N-aryl substitution on the imidazolidin-2-one core, as seen in 1-(4-Ethoxyphenyl)imidazolidin-2-one, allows for the modulation of its electronic and steric properties, which can significantly influence its pharmacological and material characteristics. Derivatives of this scaffold have shown a broad spectrum of biological activities, including antimicrobial, antiparasitic, and anti-inflammatory properties.[1] This guide focuses specifically on the 4-ethoxyphenyl substituted analogue, providing a detailed theoretical and predictive analysis.
Chemical Structure and Identification
The chemical structure of 1-(4-Ethoxyphenyl)imidazolidin-2-one is characterized by a central five-membered imidazolidin-2-one ring, with a 4-ethoxyphenyl group attached to one of the nitrogen atoms.
Caption: Chemical structure of 1-(4-Ethoxyphenyl)imidazolidin-2-one.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(4-Ethoxyphenyl)imidazolidin-2-one | IUPAC Nomenclature |
| CAS Number | 91181-04-3 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| SMILES | CCOc1ccc(cc1)N1CCNC1=O | [3] |
| InChI | InChI=1S/C11H14N2O2/c1-2-15-10-6-4-9(5-7-10)13-8-12-11(13)14/h4-7H,2,8H2,1H3,(H,12,14) | Generated |
| InChIKey | Not readily available | Generated |
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following physicochemical properties have been predicted using established computational models and by analogy with similar structures. These values provide a useful estimation for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Rationale |
| Melting Point (°C) | 120-140 | Based on analogous N-aryl imidazolidinones. The melting point of the parent imidazolidin-2-one is 131-136 °C. |
| Boiling Point (°C) | > 300 (decomposes) | High boiling point is expected due to polarity and potential for hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol); sparingly soluble in non-polar solvents; likely poorly soluble in water. | Based on the structure's polarity and by analogy with related compounds. |
| pKa (acidic) | ~16-18 (N-H proton) | The N-H proton of the urea moiety is weakly acidic, similar to other cyclic ureas. |
| pKa (basic) | ~ -1 to 1 (Carbonyl oxygen) | The carbonyl oxygen is a weak Lewis base. |
| LogP | 1.5 - 2.5 | Calculated based on the contributions of the ethoxyphenyl and imidazolidin-2-one moieties. |
Proposed Synthesis Protocol
While a specific synthesis for 1-(4-Ethoxyphenyl)imidazolidin-2-one is not detailed in the literature, a reliable route can be proposed based on established methods for the synthesis of N-aryl imidazolidin-2-ones.[4][5][6] The following two-step protocol is a viable approach.
Caption: Proposed two-step synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one.
Step 1: Synthesis of 1-(2-Chloroethyl)-3-(4-ethoxyphenyl)urea
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-ethoxyaniline in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add 1 equivalent of 2-chloroethyl isocyanate dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Intramolecular Cyclization to 1-(4-Ethoxyphenyl)imidazolidin-2-one
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend 1.1 equivalents of a strong base (e.g., sodium hydride) in an anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Addition of Urea Intermediate: Dissolve the crude 1-(2-chloroethyl)-3-(4-ethoxyphenyl)urea from Step 1 in the same anhydrous solvent and add it dropwise to the stirred base suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(4-Ethoxyphenyl)imidazolidin-2-one.
Predicted Analytical and Spectroscopic Data
The following section details the expected spectroscopic signatures for 1-(4-Ethoxyphenyl)imidazolidin-2-one, which are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ 7.30-7.40 (d, J ≈ 8.8 Hz, 2H): Aromatic protons ortho to the nitrogen of the imidazolidinone ring.
-
δ 6.80-6.90 (d, J ≈ 8.8 Hz, 2H): Aromatic protons ortho to the ethoxy group.
-
δ 4.00 (q, J ≈ 7.0 Hz, 2H): Methylene protons (-O-CH₂-) of the ethoxy group.
-
δ 3.70-3.80 (t, J ≈ 8.0 Hz, 2H): Methylene protons of the imidazolidinone ring adjacent to the aryl-substituted nitrogen.
-
δ 3.40-3.50 (t, J ≈ 8.0 Hz, 2H): Methylene protons of the imidazolidinone ring adjacent to the N-H group.
-
δ 5.00-6.00 (br s, 1H): N-H proton of the imidazolidinone ring. The chemical shift can be variable and the peak may be broad.
-
δ 1.40 (t, J ≈ 7.0 Hz, 3H): Methyl protons (-CH₃) of the ethoxy group.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~158: Carbonyl carbon (C=O) of the imidazolidinone ring.
-
δ ~155: Aromatic carbon attached to the ethoxy group.
-
δ ~132: Aromatic carbon attached to the imidazolidinone nitrogen.
-
δ ~122: Aromatic carbons ortho to the nitrogen.
-
δ ~115: Aromatic carbons ortho to the ethoxy group.
-
δ ~64: Methylene carbon (-O-CH₂-) of the ethoxy group.
-
δ ~48: Methylene carbon of the imidazolidinone ring adjacent to the aryl-substituted nitrogen.
-
δ ~40: Methylene carbon of the imidazolidinone ring adjacent to the N-H group.
-
δ ~15: Methyl carbon (-CH₃) of the ethoxy group.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr or ATR):
-
~3200-3300 cm⁻¹ (broad): N-H stretching vibration of the secondary amine in the ring.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.
-
~1680-1700 cm⁻¹ (strong): C=O stretching vibration of the cyclic urea (amide I band).
-
~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1240 cm⁻¹: Asymmetric C-O-C stretching of the ethoxy group.
-
~1040 cm⁻¹: Symmetric C-O-C stretching of the ethoxy group.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 206.
-
Major Fragments:
-
Loss of the ethyl group from the ethoxy moiety (M-29): m/z = 177.
-
Loss of the ethoxy radical (M-45): m/z = 161.
-
Fragmentation of the imidazolidinone ring.
-
Potential Biological Activity and Applications
While no specific biological activities have been reported for 1-(4-Ethoxyphenyl)imidazolidin-2-one, the broader class of N-aryl imidazolidin-2-ones has been investigated for various therapeutic applications.[1] These include:
-
Antimicrobial and Antifungal Activity: The imidazolidinone scaffold is present in several antimicrobial agents.
-
Antiparasitic Agents: Some derivatives have shown activity against parasites.[1]
-
Enzyme Inhibition: The rigid cyclic urea structure can act as a pharmacophore for interacting with enzyme active sites.
The 4-ethoxyphenyl substituent provides a moderately lipophilic and electron-donating group that can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. Further screening of 1-(4-Ethoxyphenyl)imidazolidin-2-one in various biological assays would be a logical step to explore its therapeutic potential.
Conclusion
1-(4-Ethoxyphenyl)imidazolidin-2-one represents an interesting, yet underexplored, member of the N-aryl imidazolidin-2-one family. This technical guide has provided a comprehensive theoretical and predictive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and expected analytical data. By offering this foundational knowledge, we hope to empower researchers to synthesize, characterize, and evaluate this compound, thereby unlocking its potential in medicinal chemistry and materials science. The predictive nature of the data presented herein should be taken into consideration, and experimental validation is highly encouraged.
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